molecular formula C18H11ClN2O4 B14004923 N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide CAS No. 16223-53-3

N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide

Cat. No.: B14004923
CAS No.: 16223-53-3
M. Wt: 354.7 g/mol
InChI Key: FSYOGPNXDRUAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide is a chemical compound with the molecular formula C17H10ClNO3 and a molecular weight of 311.7 g/mol This compound is known for its unique structure, which includes a naphthalene ring substituted with a chloro group and a dioxo group, as well as a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group in the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cell lines.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert cytotoxic effects on prostate cancer cell lines by interfering with cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of key cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide include other benzamide derivatives and naphthalene-based compounds. Examples include:

  • N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide
  • N-(2,3-dimethylphenyl)-2-methoxyacetamido]propanoic acid

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a chloro group and a dioxo group on the naphthalene ring

Properties

CAS No.

16223-53-3

Molecular Formula

C18H11ClN2O4

Molecular Weight

354.7 g/mol

IUPAC Name

N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide

InChI

InChI=1S/C18H11ClN2O4/c19-13-14(16(23)12-9-5-4-8-11(12)15(13)22)20-18(25)21-17(24)10-6-2-1-3-7-10/h1-9H,(H2,20,21,24,25)

InChI Key

FSYOGPNXDRUAFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.